molecular formula C10H6INO2 B13649629 7-Iodoisoquinoline-3-carboxylic acid

7-Iodoisoquinoline-3-carboxylic acid

Cat. No.: B13649629
M. Wt: 299.06 g/mol
InChI Key: QHILQBNMDFKXGV-UHFFFAOYSA-N
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Description

7-Iodoisoquinoline-3-carboxylic acid is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a structural isomer of quinoline and is known for its presence in various natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-iodoisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the iodination of isoquinoline-3-carboxylic acid. This can be done using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Iodoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted isoquinoline derivatives can be formed.

    Oxidation Products: Isoquinoline-3-carboxylic acid derivatives with higher oxidation states.

    Reduction Products: Isoquinoline-3-methanol or other reduced forms.

Scientific Research Applications

7-Iodoisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-iodoisoquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding. Additionally, the carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

    Isoquinoline-3-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and applications.

    7-Bromoisoquinoline-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    7-Chloroisoquinoline-3-carboxylic acid:

Uniqueness: 7-Iodoisoquinoline-3-carboxylic acid is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. The iodine atom’s larger size and higher polarizability compared to other halogens make it particularly useful in various chemical transformations and biological interactions.

Properties

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

7-iodoisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H6INO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14)

InChI Key

QHILQBNMDFKXGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C(=O)O)I

Origin of Product

United States

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